Inhibitory Potency Against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
While direct IC50 data for 1-cyclohexyl-3-(4-methylphenyl)thiourea is not available in the primary literature, a close structural analog (1-cyclohexyl-3-(2,4-dimethylphenyl) thiourea) exhibits moderate inhibition of both AChE and BChE. This provides a class-level inference for the target compound's expected activity profile, distinguishing it from less substituted phenyl analogs [1].
| Evidence Dimension | AChE and BChE inhibition |
|---|---|
| Target Compound Data | Not directly reported; inferred from analog activity |
| Comparator Or Baseline | 1-cyclohexyl-3-(2,4-dimethylphenyl) thiourea (Compound 3) showed 64.0 ± 0.42% inhibition of AChE at a concentration of 100 µM [1]. |
| Quantified Difference | N/A - Direct comparator data absent for target compound. |
| Conditions | In vitro enzyme inhibition assay using electric eel AChE and equine serum BChE, with compound concentration at 100 µM [1]. |
Why This Matters
Demonstrates that methyl substitution on the phenyl ring of cyclohexylthioureas yields measurable cholinesterase inhibition, a property absent in unsubstituted phenyl analogs, guiding selection for neurodegenerative target screening.
- [1] Rahman, F. U., et al. (2024). Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives. Heliyon, 10(10), e31563. View Source
